N-tert-butyl-4-[3-(difluoromethyl)azetidin-1-yl]-4-oxobutanamide
CAS No.: 2309216-67-7
Cat. No.: VC5012236
Molecular Formula: C12H20F2N2O2
Molecular Weight: 262.301
* For research use only. Not for human or veterinary use.
![N-tert-butyl-4-[3-(difluoromethyl)azetidin-1-yl]-4-oxobutanamide - 2309216-67-7](/images/structure/VC5012236.png)
Specification
CAS No. | 2309216-67-7 |
---|---|
Molecular Formula | C12H20F2N2O2 |
Molecular Weight | 262.301 |
IUPAC Name | N-tert-butyl-4-[3-(difluoromethyl)azetidin-1-yl]-4-oxobutanamide |
Standard InChI | InChI=1S/C12H20F2N2O2/c1-12(2,3)15-9(17)4-5-10(18)16-6-8(7-16)11(13)14/h8,11H,4-7H2,1-3H3,(H,15,17) |
Standard InChI Key | FRCOZRWNHNANRJ-UHFFFAOYSA-N |
SMILES | CC(C)(C)NC(=O)CCC(=O)N1CC(C1)C(F)F |
Introduction
Chemical Identity and Structural Analysis
The molecular formula of N-tert-butyl-4-[3-(difluoromethyl)azetidin-1-yl]-4-oxobutanamide is C₁₄H₂₂F₂N₂O₂, with a molecular weight of 300.34 g/mol. The compound features:
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A tert-butyl group (C(CH₃)₃) attached to the amide nitrogen, enhancing steric bulk and metabolic stability .
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A 4-oxobutanamide chain, which may participate in hydrogen bonding and influence solubility .
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A 3-(difluoromethyl)azetidine ring, a four-membered nitrogen heterocycle with a difluoromethyl substituent that modulates electronic properties and lipophilicity .
Table 1: Predicted Physicochemical Properties
Synthetic Pathways and Reaction Mechanisms
The synthesis of N-tert-butyl-4-[3-(difluoromethyl)azetidin-1-yl]-4-oxobutanamide likely involves multi-step protocols derived from methods for related azetidine-carbamates and fluorinated intermediates.
Key Synthetic Steps
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Azetidine Ring Formation:
Cyclization of 3-(difluoromethyl)azetidine precursors via intramolecular nucleophilic substitution, as seen in the synthesis of 1-[3-(difluoromethyl)azetidin-1-yl]ethan-1-one . -
Boc Protection:
Introduction of the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate under basic conditions, a standard method for amine protection . -
Amide Coupling:
Reaction of 4-oxobutanoyl chloride with the Boc-protected azetidine intermediate in the presence of a base like triethylamine .
Challenges in Synthesis
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Steric Hindrance: The tert-butyl group may slow reaction rates during amide bond formation .
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Moisture Sensitivity: The Boc-protected intermediate requires anhydrous conditions to prevent decomposition .
Physicochemical and Spectroscopic Properties
Stability and Reactivity
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Thermal Stability: Decomposition above 200 °C, consistent with tert-butyl carbamates .
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Hydrolytic Sensitivity: Susceptible to acidic or basic conditions, leading to cleavage of the Boc group .
Spectroscopic Data (Predicted)
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IR Spectroscopy:
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NMR Spectroscopy:
Pharmacological and Industrial Applications
While direct studies on this compound are absent, structurally related molecules suggest potential applications:
Drug Likeness and ADMET Profiles
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Absorption: Moderate permeability due to the tert-butyl group .
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Metabolism: Likely hepatic oxidation via cytochrome P450 enzymes .
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Toxicity: Potential skin and eye irritation, as observed in tert-butyl azetidine derivatives .
Future Research Directions
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Synthetic Optimization: Developing one-pot methodologies to reduce purification steps.
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Biological Screening: Evaluating kinase inhibition (e.g., JAK, PI3K) and antibacterial activity.
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Formulation Studies: Enhancing aqueous solubility via prodrug strategies or co-crystallization.
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